4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide is a compound that features a benzamide structure with an amino group and a dioxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. The presence of the dioxane ring can influence the compound's solubility and bioavailability, making it a subject of interest for drug design.
This compound is classified as an amide, specifically a benzamide derivative. It is synthesized from benzoyl chloride and 1,4-dioxane derivatives, which are commonly used in organic synthesis. The classification of this compound falls under small organic molecules that may exhibit pharmacological properties.
The synthesis of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide typically involves several steps:
These methods are crucial for ensuring high yield and purity of the final product, which can be analyzed for its biological activity.
The molecular structure of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide can be represented as follows:
The presence of these functional groups influences the compound's reactivity and interactions with biological targets.
4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential derivatives and their biological activities.
The mechanism of action for 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance:
The exact mechanism would depend on detailed studies involving kinetic assays and structural biology techniques to elucidate binding interactions.
The physical and chemical properties of 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide include:
These properties influence how the compound behaves in biological systems and its suitability for various applications.
4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide has potential applications in several scientific fields:
Further research into this compound could lead to significant advancements in therapeutic strategies against various diseases, particularly cancers where DNA methylation plays a critical role.
The compound’s systematic IUPAC name, 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide, precisely defines its molecular architecture: a benzamide scaffold amide-linked to a 1,4-dioxane-bearing methylene spacer. Its chemical identity is unambiguously established through the CAS Registry Number 5397-46-6, providing a definitive reference across chemical and pharmacological databases [5].
The molecular formula C₁₁H₁₆N₂O₄S (molecular weight: 272.32 g/mol) indicates the presence of sulfur—a less common feature in typical benzamide derivatives—suggesting potential for unique electronic properties or metabolic behavior. Key physicochemical parameters include:
Table 1: Fundamental Chemical Identifiers of 4-Amino-N-(1,4-dioxan-2-ylmethyl)benzamide
Property | Value |
---|---|
CAS Registry Number | 5397-46-6 |
IUPAC Name | 4-amino-N-(1,4-dioxan-2-ylmethyl)benzamide |
Molecular Formula | C₁₁H₁₆N₂O₄S |
Molecular Weight | 272.32 g/mol |
Density | 1.316 g/cm³ |
Boiling Point | 478.4°C (760 mmHg) |
Flash Point | 243.1°C |
Topological Polar Surface Area | 99.03 Ų |
Synonymous designations include sulfanilic acid-([1,4]dioxanylmethyl-amide) and 4-amino-N-(1,4-dioxan-2-ylmethyl)benzenesulfonamide, reflecting historical naming conventions that emphasize either the sulfonamide linkage or the dioxanyl component [5]. The structural novelty arises from the convergence of benzamide and 1,4-dioxane motifs—the latter contributing conformational constraints and potential hydrogen-bonding capabilities that may influence target engagement.
The compound first emerged in patent literature during the mid-2000s, contemporaneous with explorations into heterocycle-modified benzamide derivatives for therapeutic applications. While not the primary focus of early development campaigns, its synthesis was likely enabled by methodologies refined for analogous compounds, such as those described in:
The initial synthetic access typically involved multi-step sequences commencing from protected 4-aminobenzoic acid derivatives, followed by activation and coupling with 2-(aminomethyl)-1,4-dioxane intermediates. The 1,4-dioxane component itself would have been prepared from epichlorohydrin or glyceryl derivatives, leveraging ring-forming reactions under acid catalysis [5] [6]. Early interest in this structural class was likely driven by:
Despite its well-characterized chemical identity, the compound remained largely unexplored biologically until integrated into broader benzamide structure-activity relationship (SAR) studies targeting neurological and oncological pathways [4] [8].
4-Amino-N-(1,4-dioxan-2-ylmethyl)benzamide occupies a strategic niche in drug design due to its dual-functionality: the aromatic amino group offers hydrogen-bonding capacity or derivatization potential, while the dioxane moiety provides three-dimensionality and ether oxygen lone pairs for target interactions. This combination has inspired several therapeutic hypotheses:
Molecular Target Hypotheses
Table 2: Therapeutic Target Hypotheses Based on Structural Analogies
Therapeutic Area | Validated Benzamide Analogs | Potential Mechanism |
---|---|---|
Neurodegenerative Diseases | 5-(2-(pyrrolidin-1-yl)acetamido)-N-butylbenzamides | PrPC stabilization, aggregate inhibition [4] |
Thrombotic Disorders | 4-aminomethyl benzamidine derivatives | Factor VIIa/Xa inhibition [2] |
Oncology | N-(4-(imidazo[1,2-a]pyridin-yl)phenethyl)benzamides | Mitotic kinesin CENP-E inhibition [8] |
Drug Design Advantages
Synthetic accessibility is demonstrated through modular routes involving:
Step 1: 4-Nitrobenzoyl chloride + 2-(aminomethyl)-1,4-dioxane → Amide coupling Step 2: Nitro group reduction (e.g., SnCl₂/HCl, catalytic hydrogenation) Alternative: Sulfonylation of 4-nitrobenzenesulfonyl chloride followed by dioxanylmethyl amine coupling and reduction
These pathways align with methods optimized for structurally complex benzamides in neuroscience and oncology programs, underscoring its viability as a drug discovery starting point [4] [6] [8]. Future design iterations could explore:
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: